

Navigating the Solubility of 4-Aminopyridine 1-Oxide: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminopyridine 1-oxide

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This technical guide offers a detailed overview of the solubility characteristics of **4-Aminopyridine 1-oxide** in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, outlines a comprehensive experimental protocol for solubility determination, and provides key chemical properties for this compound.

Introduction

4-Aminopyridine 1-oxide is a chemical derivative of 4-aminopyridine (4-AP), a compound known for its role as a potassium channel blocker. As a specialized building block in organic synthesis and material science, understanding its solubility is fundamental for its application in research and development. Accurate solubility data is critical for designing experiments, preparing stock solutions, and developing formulations. This guide addresses the current knowledge on the solubility of **4-Aminopyridine 1-oxide** in DMSO and water.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Aminopyridine 1-oxide** is presented below. These properties are essential for handling, storage, and experimental design.

Property	Value	Source(s)
IUPAC Name	4-Aminopyridine 1-oxide	[1][2]
Synonyms	4-Pyridinamine 1-oxide, NSC 351983	[3]
CAS Number	3535-75-9	[3]
Molecular Formula	C ₅ H ₆ N ₂ O	[3]
Molecular Weight	110.11 g/mol	[3]
Appearance	Slightly Yellow Powder / White, crystalline solid	[3]
Storage	Store at 2°C - 8°C	[3]

Solubility Data

4-Aminopyridine 1-Oxide

Quantitative solubility data for **4-Aminopyridine 1-oxide** in DMSO and water is not readily available in publicly accessible literature and chemical databases. However, qualitative descriptions consistently indicate its solubility in water and alcohol.

Solvent	Quantitative Solubility	Qualitative Description	Source(s)
Water	Data not available	Soluble	[3]
DMSO	Data not available	No data available	
Alcohol	Data not available	Soluble	[3]

Contextual Data: 4-Aminopyridine (Parent Compound)

For context and comparison, the following table summarizes the solubility of the parent compound, 4-Aminopyridine (CAS: 504-24-5). It is crucial to note that these values are for the parent compound and not for **4-Aminopyridine 1-oxide**. The N-oxide functional group can significantly alter the physicochemical properties, including solubility.

Solvent	Reported Solubility	Source(s)
Water	50 mg/mL (with heat)	[4]
83 g/L	[5]	
112 g/L (at 20°C)	[6][7]	
DMSO	~30 mg/mL	[8]
PBS (pH 7.2)	~30 mg/mL	[8]
Ethanol	Very soluble	[6]

Experimental Protocol: Solubility Determination

The following protocol provides a standardized method for determining the equilibrium solubility of **4-Aminopyridine 1-oxide** in a solvent of interest, such as water or DMSO. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute in the supernatant.

Materials

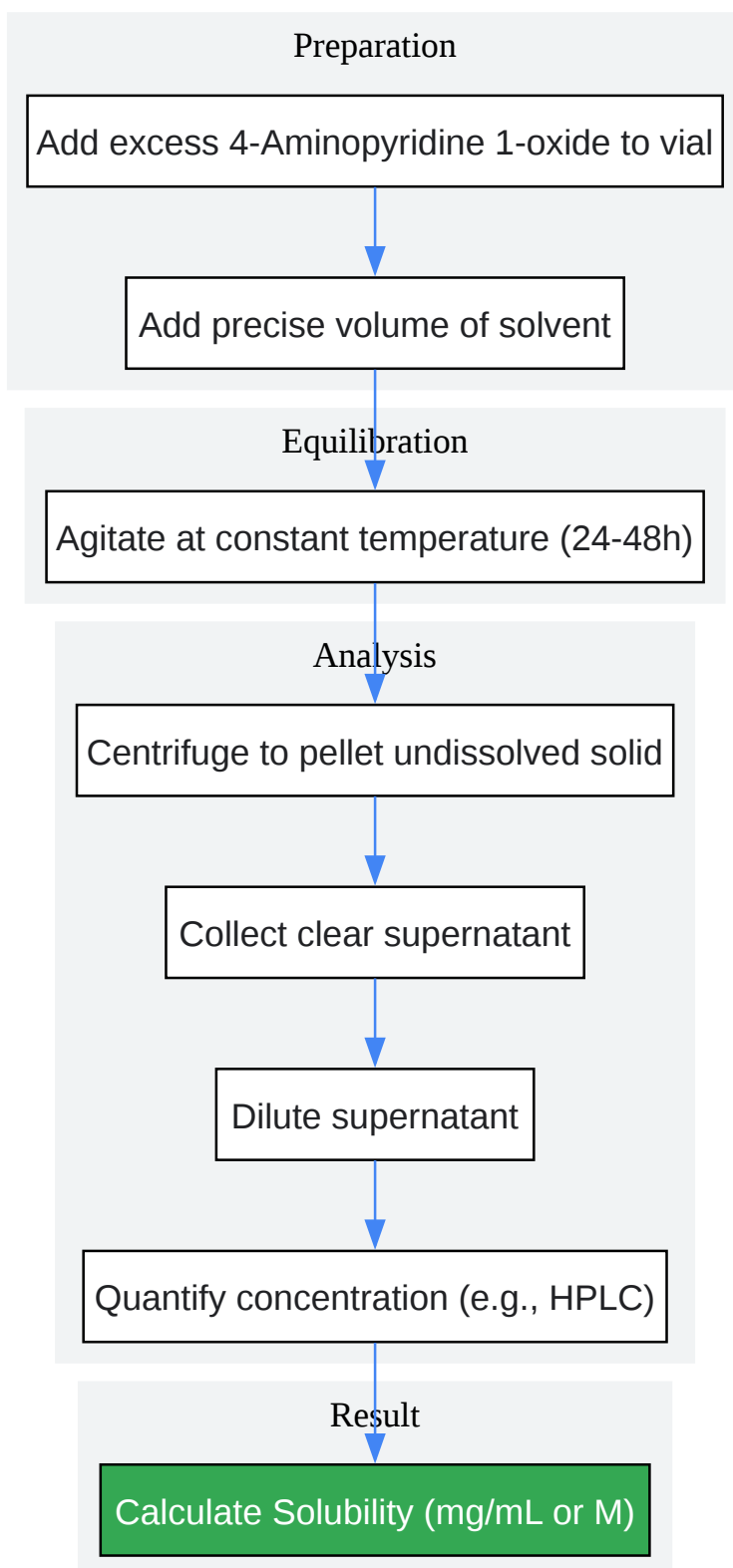
- **4-Aminopyridine 1-oxide**
- Solvent of interest (e.g., DMSO, deionized water)
- Vortex mixer
- Thermostatic shaker/incubator
- Microcentrifuge
- Calibrated analytical balance
- Glass vials with screw caps
- Pipettes and tips
- Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology

- **Preparation:** Add an excess amount of **4-Aminopyridine 1-oxide** to a pre-weighed glass vial. An amount that is visibly more than what is expected to dissolve is recommended to ensure a saturated solution is achieved.
- **Solvent Addition:** Add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.
- **Equilibration:** Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid. This separates the solid phase from the saturated liquid phase.
- **Supernatant Sampling:** Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
- **Dilution:** Dilute the supernatant aliquot with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared to ensure accurate quantification.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is illustrated in the diagram below.



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Caption: Workflow for experimental solubility determination.

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